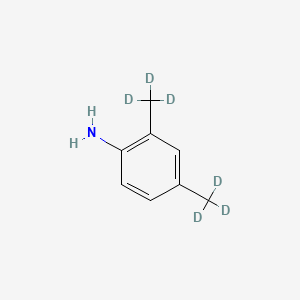
2,4-Xylidine-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Xylidine-D6, also known as 2,4-Dimethylphenyl-d6-amine, is an isotopically labeled form of the organic compound 2,4-xylidine. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the original 2,4-xylidine molecule. The molecular formula of this compound is C8H5D6N, and it has a molecular weight of 127.22 g/mol . This compound is primarily used in scientific research due to its unique properties, which make it valuable for various applications.
Métodos De Preparación
The preparation of 2,4-Xylidine-D6 typically involves the deuteration of 2,4-xylidine. One common method is to react 2,4-xylidine with deuterium gas or heavy water under appropriate catalytic conditions . This process results in the replacement of hydrogen atoms with deuterium atoms, producing the deuterated compound. Industrial production methods for this compound are similar to those used for other isotopically labeled compounds, involving precise control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
2,4-Xylidine-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically nitro compounds or quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of these reactions are amines.
Substitution: Substitution reactions involving this compound often occur under acidic or basic conditions, with common reagents including halogens and alkylating agents. .
Aplicaciones Científicas De Investigación
2,4-Xylidine-D6 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics. The deuterium atoms in this compound provide a unique signature that can be detected using spectroscopic techniques.
Biology: In biological research, this compound is used to label proteins and other biomolecules.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. The deuterium atoms help distinguish the labeled compound from its non-labeled counterparts.
Industry: In industrial applications, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Xylidine-D6 involves the formation of stable covalent bonds with target molecules. The nitrogen atom within the this compound molecule coordinates with the target molecule, creating a robust and stable covalent linkage . This stable bond can be harnessed to label proteins and other biomolecules effectively, facilitating precise labeling and exploration of various biological entities in scientific research.
Comparación Con Compuestos Similares
2,4-Xylidine-D6 is one of several isomeric xylidines, which include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine . These compounds share similar chemical structures but differ in the positions of the methyl groups on the benzene ring. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and detectability of the compound, making it particularly valuable for studies requiring precise tracking and analysis.
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
127.22 g/mol |
Nombre IUPAC |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
Clave InChI |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CC(=C(C=C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















